

An In-depth Technical Guide to Ellagic Acid-¹³C¹²: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: Ellagic acid-¹³C¹²

Cat. No.: B12371168

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid-¹³C¹² is the isotopically labeled form of Ellagic Acid, a naturally occurring polyphenol found in numerous fruits and vegetables.^[1] As a stable isotope-labeled internal standard, it is an indispensable tool in quantitative analytical studies using techniques such as mass spectrometry, enabling precise and accurate measurements of unlabeled ellagic acid in complex biological matrices.^[2] This guide provides a comprehensive overview of the physical and chemical properties of **Ellagic acid-¹³C¹²**, detailed experimental protocols, and its applications in research, particularly in the context of its known signaling pathway interactions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Ellagic acid-¹³C¹²** are crucial for its proper handling, storage, and application in experimental settings. The data presented below has been compiled from various supplier technical data sheets.

Property	Value	Reference(s)
Molecular Formula	C ₂ ¹³ C ₁₂ H ₆ O ₈	[1][3]
Molecular Weight	314.10 g/mol	[2][3]
Appearance	White to off-white solid	[2][3]
Purity (HPLC)	≥96.99%	[3]
Isotopic Enrichment	≥99.4%	[3]
Melting Point	>360 °C (for unlabeled Ellagic Acid)	[4][5]
Solubility	Soluble in DMSO (approx. 0.14 mg/ml for unlabeled); Unlabeled is also soluble in triethanolamine, polyethylene glycol 400, and N-methyl pyrrolidone.[6][7]	
Storage Conditions	Powder: -20°C for 3 years Solvent: -80°C for 6 months, -20°C for 1 month	[3]
Chemical Structure	2,3,7,8-Tetrahydroxychromeno[5,4,3-cde]chromene-5,10-dione-1,2,3,3a,3a1,5a,5a1,6,7,8,8a,10a- ¹³ C ₁₂	[3]

Experimental Protocols

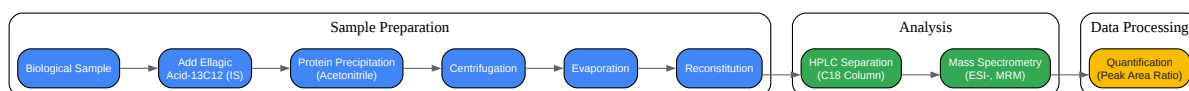
Quantitative Analysis using LC-MS with Ellagic Acid-¹³C₁₂ as an Internal Standard

This protocol outlines a general procedure for the quantification of unlabeled ellagic acid in a sample (e.g., plasma, tissue homogenate) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and **Ellagic acid-¹³C₁₂** as an internal standard.[2]

Methodology:

- Sample Preparation:
 - To 100 μ L of the biological sample, add 10 μ L of a known concentration of **Ellagic acid-¹³C¹²** solution (in DMSO or other suitable solvent).
 - Perform a protein precipitation step by adding 300 μ L of ice-cold acetonitrile.
 - Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- HPLC Conditions:
 - Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).[8]
 - Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[8]
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometry Conditions (Triple Quadrupole):
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Ellagic Acid (unlabeled): Monitor the transition from the precursor ion (m/z 301.0) to a specific product ion.

- **Ellagic Acid-13C12** (internal standard): Monitor the transition from the precursor ion (m/z 313.0) to its corresponding product ion.
- Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of unlabeled Ellagic Acid to the peak area of **Ellagic Acid-13C12** against the concentration of the analyte.
 - Determine the concentration of Ellagic Acid in the unknown samples by interpolating their peak area ratios on the calibration curve.



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Caption: Workflow for LC-MS quantification using an internal standard.

Purification of Ellagic Acid from Natural Sources

While **Ellagic acid-13C12** is synthesized, understanding the purification of its unlabeled counterpart from natural extracts is relevant for researchers working with both forms. This method combines acidolysis with macroporous resin adsorption.^{[9][10]}

Methodology:

- Extraction and Acidolysis:
 - Prepare an extract from a plant source rich in ellagitannins (e.g., pomegranate husk, *Phyllanthus urinaria* L.).^[9]

- Add a mineral acid (e.g., sulfuric acid) to the extract to hydrolyze the ellagitannins into free ellagic acid.[9]
- Heat the mixture under controlled temperature and time (e.g., 40°C for 30 minutes) to facilitate hydrolysis.[9][10]
- Macroporous Resin Adsorption:
 - Pass the hydrolyzed extract through a pre-treated macroporous resin column (e.g., XDA-8D).[9][10]
 - Wash the column with deionized water to remove impurities like sugars and salts.
 - Elute the adsorbed ellagic acid from the resin using an appropriate solvent, such as aqueous ethanol.
- Final Purification:
 - Concentrate the eluate under reduced pressure.
 - The resulting crude ellagic acid can be further purified by recrystallization or preparative HPLC to achieve high purity (>97%).[9]

Signaling Pathway Involvement

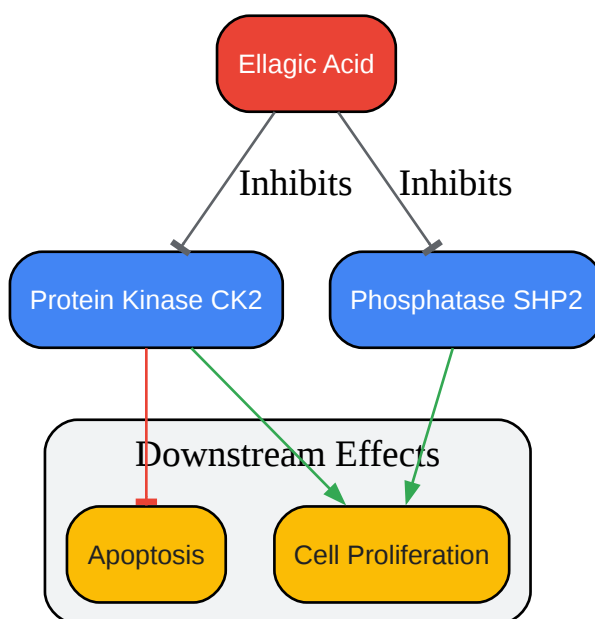
Unlabeled Ellagic Acid is a known bioactive molecule that interacts with several key cellular signaling pathways.[11] **Ellagic acid-13C12** is crucial for tracing and quantifying its unlabeled form in studies investigating these mechanisms.

Inhibition of Protein Kinase CK2 and SHP2

Ellagic acid acts as a potent, ATP-competitive inhibitor of Protein Kinase CK2 and the phosphatase SHP2.[2][12] This inhibition can have significant downstream effects on cell proliferation and survival, making it a molecule of interest in cancer research.

- CK2 (Casein Kinase 2): A serine/threonine kinase that phosphorylates numerous substrates, often promoting cell growth and suppressing apoptosis.

- SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2): A non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction pathways that control cell growth, differentiation, and migration.



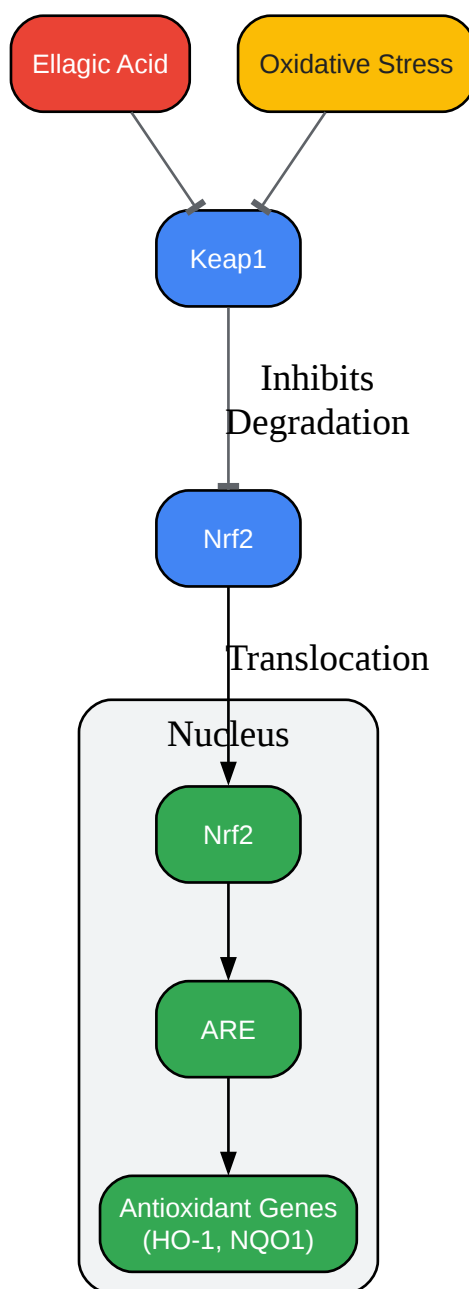
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Caption: Ellagic acid's inhibition of CK2 and SHP2 signaling.

Modulation of Nrf2 Signaling Pathway

Ellagic acid has been shown to protect against oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.^{[13][14]}

- Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.
- Oxidative stress or activators like ellagic acid disrupt the Nrf2-Keap1 interaction.
- Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Quinone Oxidoreductase 1 (NQO1).^{[13][14]}



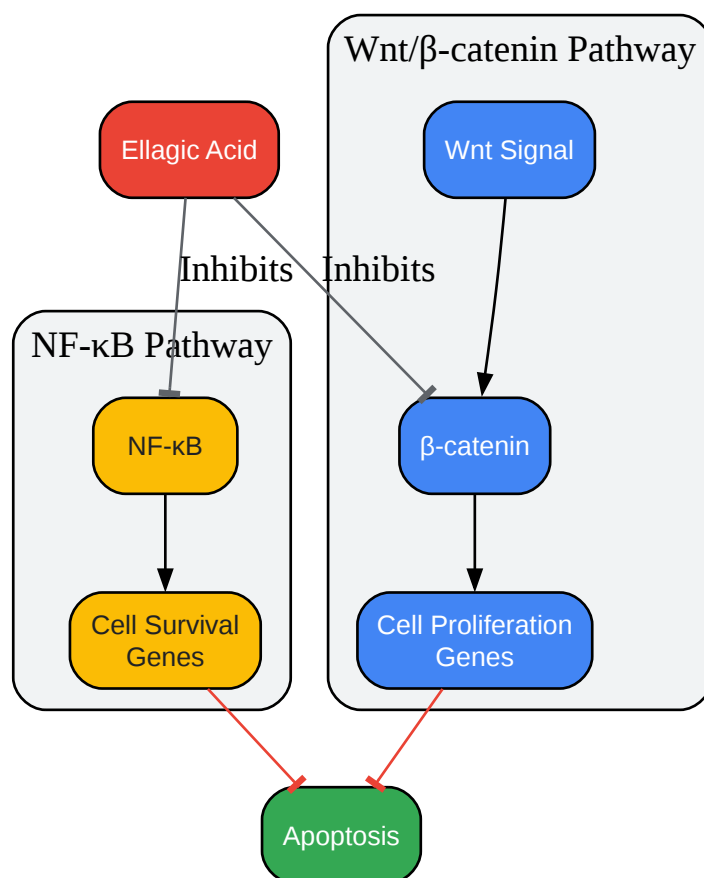
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Caption: Activation of the Nrf2 antioxidant pathway by Ellagic Acid.

Attenuation of Wnt/ β -catenin and NF- κ B Pathways

In the context of oral oncogenesis, ellagic acid has been found to coordinately attenuate the Wnt/ β -catenin and NF- κ B signaling pathways.[15] This dual inhibition helps to induce apoptosis in cancer cells.

- Wnt/ β -catenin Pathway: Ellagic acid promotes the degradation of β -catenin, preventing its nuclear translocation and subsequent activation of target genes involved in cell proliferation.
- NF- κ B Pathway: Ellagic acid can block the activation of NF- κ B, a key transcription factor that promotes inflammation and cell survival, which are hallmarks of cancer. The inactivation of NF- κ B can lead to the induction of the mitochondrial apoptotic network.^[15]



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